molecular formula C29H42N6O6 B14464883 Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 CAS No. 72186-01-7

Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2

Cat. No.: B14464883
CAS No.: 72186-01-7
M. Wt: 570.7 g/mol
InChI Key: WITKBSIIDALWFB-UHFFFAOYSA-N
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Description

Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 is a synthetic peptide composed of five amino acids: leucine, tryptophan, proline, glycine, and an amidated glycine at the C-terminus The term “Boc” refers to the tert-butyloxycarbonyl group, which is used to protect the amino group during peptide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process begins with the attachment of the C-terminal amino acid (glycine) to the resin. Each subsequent amino acid is added step-by-step, with the Boc group protecting the amino group of each amino acid to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the synthesis of peptides like this compound is often automated using peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of peptides with high purity. The final product is typically cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Amidation: The C-terminal glycine can be amidated to form the final peptide structure.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Amidation: The amidation reaction typically involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Major Products Formed

The major product formed from the deprotection reaction is the free amine form of the peptide. Amidation results in the formation of the amidated peptide, which is the final desired product.

Scientific Research Applications

Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 has several scientific research applications, including:

    Chemistry: It is used as a model compound in peptide synthesis studies to optimize reaction conditions and improve synthesis efficiency.

    Biology: The peptide can be used in studies of protein-protein interactions, as it mimics certain protein sequences and can help elucidate binding mechanisms.

    Medicine: this compound may be used in drug development research, particularly in the design of peptide-based therapeutics.

    Industry: The peptide is used in the development of new materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 depends on its specific application. In biological systems, the peptide may interact with specific receptors or enzymes, influencing various molecular pathways. The Boc group serves as a protective group during synthesis and is removed to reveal the active peptide, which can then interact with its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    Boc-DL-Leu-DL-Trp-DL-Pro-Gly-OH: Similar to Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 but with a free carboxyl group at the C-terminus instead of an amide.

    Boc-DL-Leu-DL-Trp-DL-Pro-Gly-OMe: Similar to this compound but with a methyl ester group at the C-terminus.

Uniqueness

This compound is unique due to its specific sequence and the presence of the Boc-protected amino group. The amidated C-terminus enhances its stability and biological activity compared to similar peptides with free carboxyl or ester groups.

Properties

CAS No.

72186-01-7

Molecular Formula

C29H42N6O6

Molecular Weight

570.7 g/mol

IUPAC Name

tert-butyl N-[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C29H42N6O6/c1-17(2)13-21(34-28(40)41-29(3,4)5)25(37)33-22(14-18-15-31-20-10-7-6-9-19(18)20)27(39)35-12-8-11-23(35)26(38)32-16-24(30)36/h6-7,9-10,15,17,21-23,31H,8,11-14,16H2,1-5H3,(H2,30,36)(H,32,38)(H,33,37)(H,34,40)

InChI Key

WITKBSIIDALWFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NCC(=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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